molecular formula C13H11NO3S B15163832 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione CAS No. 144425-38-7

5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione

Cat. No.: B15163832
CAS No.: 144425-38-7
M. Wt: 261.30 g/mol
InChI Key: AYSMVKKPMCWBGD-UHFFFAOYSA-N
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Description

5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is a heterocyclic compound that features a thieno[3,4-c]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione typically involves the condensation of a thieno[3,4-c]pyrrole derivative with a benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or thieno[3,4-c]pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[3,4-c]pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines .

Industry

In the industrial sector, the compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic properties make it a valuable component in the development of high-efficiency devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione is unique due to its specific structural features and the presence of both benzoyl and thieno[3,4-c]pyrrole moieties. This combination imparts distinct electronic and chemical properties, making it a versatile compound for various applications.

Properties

CAS No.

144425-38-7

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

(2,2-dioxo-1,3-dihydrothieno[3,4-c]pyrrol-5-yl)-phenylmethanone

InChI

InChI=1S/C13H11NO3S/c15-13(10-4-2-1-3-5-10)14-6-11-8-18(16,17)9-12(11)7-14/h1-7H,8-9H2

InChI Key

AYSMVKKPMCWBGD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN(C=C2CS1(=O)=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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